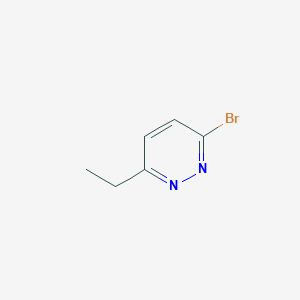
3-Bromo-6-ethylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-ethylpyridazine is a chemical compound with the molecular formula C6H7BrN2 . It is a brown solid with a molecular weight of 187.037 Da .
Synthesis Analysis
The synthesis of pyridazines, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-ethylpyridazine consists of a six-membered heterocyclic ring containing a bromine atom at the 3rd position and an ethyl group at the 6th position . The average mass of the molecule is 187.037 Da, and the monoisotopic mass is 185.979248 Da .Chemical Reactions Analysis
Pyridazines, including 3-Bromo-6-ethylpyridazine, have been used as intermediates in the synthesis of various compounds. They have found application in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins .科学的研究の応用
Synthesis and Chemical Properties
- 3-Bromo-6-ethylpyridazine and similar compounds have been synthesized and characterized, contributing to the development of novel chemical compounds. For instance, the synthesis of 3-bromo-6-methylpyridazine was achieved through a three-step process, demonstrating a method for its manufacture and structural characterization (Xin Bing-wei, 2008).
Applications in Drug Development
- 3-Bromo-6-ethylpyridazine derivatives have shown potential in drug development. For example, certain pyridazine derivatives have been investigated for their effects on learning and memory facilitation in mice, indicating potential therapeutic applications (Li Ming-zhu, 2012).
Agricultural Applications
- Compounds related to 3-Bromo-6-ethylpyridazine have been used in agricultural contexts. A study on atrazine and simazine, which are structurally related to 3-Bromo-6-ethylpyridazine, found increased forage yields and quality in range forage (B. Kay, 1971).
Antimicrobial Activity
- Some derivatives of 3-Bromo-6-ethylpyridazine have shown antimicrobial activity. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives exhibited potential antibacterial and antifungal activities (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).
Chemical Synthesis and Modification
- The chemical synthesis and modification of 3-Bromo-6-ethylpyridazine and its analogs have been a subject of study, leading to new methods and compounds. For example, the development of a 'LEGO' system for synthesizing 4-stannyl-, 4-bromo-, and branched oligopyridines illustrates the versatility of these compounds in chemical synthesis (G. Pabst, J. Sauer, 1999).
Herbicide Research
- Research on herbicides has included compounds related to 3-Bromo-6-ethylpyridazine. The ethylthio analog of metribuzin, a relative of 3-Bromo-6-ethylpyridazine, was studied for its effectiveness in controlling certain grass species in winter wheat, highlighting its potential use in agriculture (R. L. Ratliff, T. Peeper, 1987).
Antiviral and Cytotoxic Activity
- Studies have also explored the antiviral and cytotoxic activity of 3-Bromo-6-ethylpyridazine derivatives. For instance, a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, structurally related to 3-Bromo-6-ethylpyridazine, were synthesized and tested for their antiviral activity and cytotoxicity, showing potential for medical applications (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).
Safety And Hazards
将来の方向性
The use of pyridazines in organic synthesis and chemical biology has been highlighted, with an emphasis on recent developments . The properties of pyridazinediones, how they are constructed, and how they have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology are areas of ongoing research .
特性
IUPAC Name |
3-bromo-6-ethylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNVBCZIMHPLIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600035 |
Source


|
| Record name | 3-Bromo-6-ethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-ethylpyridazine | |
CAS RN |
152665-26-4 |
Source


|
| Record name | 3-Bromo-6-ethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

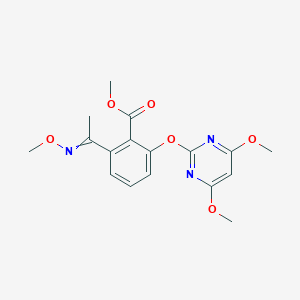

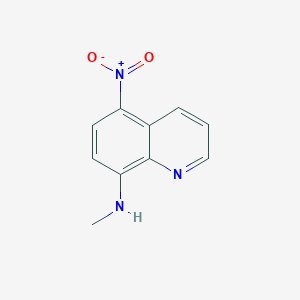


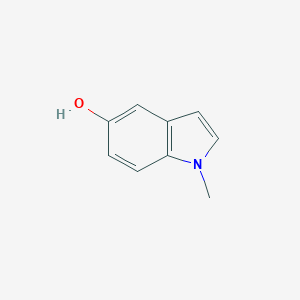
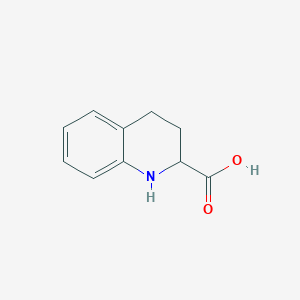
![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)

![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)

![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)

![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)